N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-3-4-9-14(11)15(21)18-17-20-19-16(23-17)12-7-5-8-13(10-12)22-2/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBCAQYBNWAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Formation
The synthesis typically begins with the preparation of 2-methylbenzohydrazide from methyl 2-methylbenzoate and hydrazine hydrate. This reaction proceeds via nucleophilic acyl substitution under reflux conditions (ethanol, 78°C, 6–8 hours), achieving yields of 85–90%.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Oxadiazole Ring Formation
The hydrazide undergoes cyclocondensation with 3-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring. This step involves dehydration and cyclization, typically conducted at 110–120°C for 4–6 hours.
Key Observations
- Excess POCl₃ (3–4 equivalents) improves cyclization efficiency.
- Yields range from 60–70% due to competing side reactions (e.g., over-chlorination).
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times significantly. A mixture of 2-methylbenzohydrazide and 3-methoxybenzoic acid in polyphosphoric acid (PPA) irradiated at 150°C for 15–20 minutes achieves cyclization with 75–80% yield.
Advantages Over Classical Methods
| Factor | Microwave Method | Classical Method |
|---|---|---|
| Time | 20 minutes | 6 hours |
| Energy Consumption | 150 W | 500 W (reflux) |
| Yield | 78% | 65% |
Solvent-Free Mechanochemical Synthesis
Grinding 2-methylbenzohydrazide and 3-methoxybenzoyl chloride with iodine (0.5 equivalents) in a mortar yields the oxadiazole core within 30 minutes (yield: 70–72%). This method eliminates solvent use and reduces purification complexity.
Green Chemistry Approaches
Aqueous-Phase Cyclization
Using sodium dodecyl sulfate (SDS) as a micellar catalyst, the reaction between 2-methylbenzohydrazide and 3-methoxybenzaldehyde in water at 80°C produces the oxadiazole derivative in 68% yield.
Environmental Metrics
- E-Factor : 2.1 (vs. 5.8 for classical methods)
- PMI (Process Mass Intensity) : 3.4
Photoredox Catalysis
Visible-light-mediated oxidative cyclization using eosin Y (0.5 mol%) under aerobic conditions converts 2-methylbenzohydrazide and 3-methoxybenzaldehyde into the target compound in 72% yield.
Post-Functionalization Strategies
Amidation of Oxadiazole Intermediate
The 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine intermediate reacts with 2-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimization Data
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 88 | 98 |
| Pyridine | 75 | 95 |
| DBU | 82 | 97 |
Challenges and Mitigation Strategies
Low Yields in Sterically Hindered Systems
The 2-methyl group on the benzamide introduces steric hindrance, reducing amidation efficiency. Using HATU (1.2 equivalents) as a coupling agent improves yields to 85%.
Purification Difficulties
The compound’s low solubility in polar solvents necessitates chromatographic purification (silica gel, ethyl acetate/hexane 3:7). Recrystallization from ethanol/water (7:3) achieves >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 65 | 8 hours | 12.50 | Industrial |
| Microwave | 78 | 20 minutes | 8.20 | Lab-scale |
| Mechanochemical | 72 | 30 minutes | 6.80 | Pilot-scale |
| Photoredox | 72 | 2 hours | 9.10 | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to the formation of an amine derivative.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Modified Aromatic Substituents on the Oxadiazole Ring
N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-2-Methylbenzamide (4-F1374-0808)
- Structure : Replaces the 3-methoxyphenyl group with a 4-chlorophenyl substituent.
- Molecular Weight : 313.74 g/mol.
- Bioactivity : Identified as a kinase inhibitor in Staphylococcus aureus studies. The electron-withdrawing chlorine atom at the para position likely enhances target binding specificity compared to the methoxy group in the target compound .
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-4-[(4,4-Dimethyl-1,3-Oxazolidin-3-yl)Sulfonyl]Benzamide (OZE-II)
- Structure : Features a 3,5-dimethoxyphenyl group on the oxadiazole and a sulfonyl-linked benzamide.
- Molecular Weight : 488.51 g/mol.
- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus planktonic cells and biofilms. The additional methoxy groups and sulfonyl moiety improve solubility and target engagement compared to the simpler 2-methylbenzamide in the target compound .
Analogues with Modified Benzamide Groups
N-(5-(5-Methyl-1H-Benzimidazol-2-yl)-1,3,4-Oxadiazol-2-yl)-2-Methylbenzamide Derivatives
- Structure : Substitutes the 3-methoxyphenyl group with a benzimidazole ring.
N-(5-(5-(Alkylthio)-1,3,4-Oxadiazol-2-yl)Benzoxazol-2-yl)Benzamide Derivatives
- Structure : Replaces the 2-methylbenzamide with a benzoxazole ring and alkylthio substituents.
- Bioactivity : Exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model. The alkylthio groups enhance radical scavenging capacity, a property absent in the target compound .
Analogues with Heterocycle Core Modifications
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide Hemihydrate
- Structure : Replaces the oxadiazole oxygen with sulfur (thiadiazole core).
- Bioactivity : Demonstrated insecticidal and fungicidal activities. The thiadiazole’s increased electronegativity alters binding kinetics compared to oxadiazole derivatives .
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide
Data Tables: Structural and Bioactivity Comparison
Key Findings and Implications
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : Enhance lipophilicity and π-π interactions, as seen in the target compound and OZE-II.
- Electron-Withdrawing Groups (e.g., chloro) : Improve binding specificity in kinase inhibition (e.g., 4-F1374-0808) .
Core Heterocycle Modifications :
- Thiadiazole derivatives (e.g., ) exhibit distinct bioactivity profiles due to sulfur’s electronegativity and larger atomic size.
Benzamide Variations :
- Substituents like sulfonyl (OZE-II) or benzoxazole () introduce polar or bulky groups that modulate solubility and target interactions.
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound that has been the subject of various biological activity studies, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives and features a unique structure that contributes to its biological activity. The IUPAC name is this compound, with a molecular formula of C16H15N3O3.
Structural Formula
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also shown promising anticancer properties. Studies suggest that it induces apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound can disrupt the cell cycle, leading to an accumulation of cells in specific phases (e.g., G2/M phase).
- Induction of Apoptosis : It activates caspases and other apoptotic pathways, leading to programmed cell death.
Case Study Example : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 values determined in the micromolar range) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair.
- Reactive Oxygen Species (ROS) Production : It can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
- Targeting Signaling Pathways : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other oxadiazole derivatives:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | Structure | Moderate | High |
| N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | Structure | High | Moderate |
This table illustrates that while similar compounds exhibit varying degrees of biological activity, the unique methoxy substitution in this compound enhances its efficacy as both an antimicrobial and anticancer agent.
Q & A
Basic: What are the standard synthetic routes for preparing N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide?
Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative. Key steps include:
- Hydrazide formation : Reacting 3-methoxybenzoic hydrazide with 2-methylbenzoyl chloride.
- Oxadiazole ring closure : Using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) under reflux conditions (80–100°C) for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Critical parameters include pH control (neutral to slightly acidic) and anhydrous conditions to minimize by-products like open-chain intermediates .
Basic: What structural features of this compound are critical for its biological activity?
Answer:
Key structural elements include:
- 1,3,4-Oxadiazole core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and improves metabolic stability .
- 3-Methoxyphenyl substituent : Modulates electron density, influencing binding affinity to hydrophobic pockets in target proteins .
- 2-Methylbenzamide group : Contributes to solubility and steric effects, preventing undesired off-target interactions .
X-ray crystallography studies of analogous compounds confirm planar oxadiazole rings and intramolecular hydrogen bonding, stabilizing bioactive conformations .
Advanced: How can researchers optimize reaction yields while minimizing side products during oxadiazole ring formation?
Answer:
Strategies include:
- Catalyst selection : Use of PPA over POCl₃ reduces carbocation-mediated side reactions .
- Temperature gradients : Gradual heating (50°C → 100°C) prevents premature cyclization of intermediates .
- Solvent optimization : Toluene or DMF improves solubility of aromatic precursors, reducing polymerization by-products .
- Real-time monitoring : TLC or HPLC at 254 nm tracks reaction progress, enabling timely termination .
Advanced: What structure-activity relationship (SAR) studies have been reported for analogs of this compound?
Answer:
SAR insights from related oxadiazole derivatives:
| Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 3-Methoxyphenyl | Antimicrobial (MIC: 2–8 µg/mL) | Electron-donating groups enhance membrane penetration . | |
| 4-Chlorophenyl | Anticancer (IC₅₀: 10 µM vs. HeLa) | Halogens improve target selectivity via hydrophobic interactions . | |
| 2-Methylbenzamide | Anti-inflammatory (COX-2 inhibition: 75%) | Steric bulk reduces off-target binding . |
Methodological Note : Replace the 3-methoxyphenyl group with bioisosteres (e.g., thiophene) to assess electronic effects .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
Address discrepancies through:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hrs) .
- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit growth; verify with vehicle-only groups .
- Batch variability : Characterize compound purity via ¹H NMR (>95%) and LC-MS to exclude degradation products .
- Statistical rigor : Employ triplicate measurements and ANOVA to identify outliers .
Advanced: What analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?
Answer:
- HPLC-DAD : Monitor degradation products in PBS (pH 7.4, 37°C) over 24–72 hours .
- Mass spectrometry (ESI-MS) : Identify hydrolyzed fragments (e.g., cleavage of oxadiazole ring) .
- DSC/TGA : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .
- Circular dichroism : Confirm conformational stability in serum-containing media .
Advanced: What mechanistic hypotheses explain this compound’s antimicrobial activity against resistant strains?
Answer:
Proposed mechanisms from analogous compounds:
- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds with oxadiazole N-atoms .
- Membrane disruption : Hydrophobic 3-methoxyphenyl group integrates into lipid bilayers, causing leakage .
- Efflux pump inhibition : Synergy with tetracycline observed in E. coli TolC mutants, suggesting multi-target action .
Validation : Knockout strains (e.g., DHFR-deficient S. aureus) can confirm target specificity .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- Docking studies (AutoDock Vina) : Screen against CYP3A4 to predict metabolic hotspots (e.g., demethylation of methoxy group) .
- ADMET prediction (SwissADME) : LogP <5 and TPSA <140 Ų ensure compliance with Lipinski’s rules .
- MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives .
Case study : Methyl-to-fluoro substitution at the 3-position improves metabolic stability by 40% in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
